molecular formula C15H20N2OS B2457943 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 1280990-00-2

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No. B2457943
CAS RN: 1280990-00-2
M. Wt: 276.4
InChI Key: PVSDUXHXUXMBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. Activation of these receptors leads to a range of physiological effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release. It has also been shown to have anti-cancer properties, with studies indicating that it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, its potent effects can also make it difficult to study in vivo, and its potential for abuse and toxicity must be carefully considered.

Future Directions

There are several areas of future research that could be pursued with N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide. These include further investigation of its potential therapeutic applications, such as in the treatment of neurological disorders and cancer. Additionally, studies could be conducted to better understand its mechanism of action and its effects on the endocannabinoid system. Finally, efforts could be made to develop safer and more selective analogs of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide for use in research and potential therapeutic applications.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide is synthesized through a multistep process that involves the condensation of 3-methylthiophene-2-carboxylic acid with 1,1-dimethyl-3-oxopentanenitrile, followed by the reaction of the resulting intermediate with 3-methylphenylmagnesium bromide. The final product is obtained through a series of purification steps.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11(2)15(4,10-16)17-14(18)9-19-13-7-5-6-12(3)8-13/h5-8,11H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSDUXHXUXMBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.